molecular formula C13H11ClN2 B11876870 5-Chloro-2-(pyridin-2-yl)indoline

5-Chloro-2-(pyridin-2-yl)indoline

Cat. No.: B11876870
M. Wt: 230.69 g/mol
InChI Key: RZNAANCLCUHULT-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-2-yl)indoline is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining an indoline nucleus, a saturated variant of the privileged indole heterocycle, with a pyridyl substituent . The indole and indoline scaffolds are recognized as ubiquitous pharmacophores in bioactive molecules and natural products, known to confer a wide spectrum of biological activities . The strategic incorporation of a chloro group and a nitrogen-rich pyridyl ring enhances the potential for molecular interactions, making this structure a valuable template for constructing novel compounds. Researchers utilize this compound primarily as a versatile building block for the design and synthesis of new molecular entities. Its structure is particularly relevant in exploring inhibitors of key biological targets. Indole derivatives are extensively documented in scientific literature for their potent anticancer properties, often acting through the inhibition of critical kinase pathways such as EGFR and BRAF . The 5-chloro-indole motif, in particular, has been identified as a key structural feature in potent inhibitors of these oncogenic targets . Furthermore, indole-based compounds show well-established promise in antiviral research, demonstrating activity against viruses such as influenza, Coxsackie virus, and Hepatitis C . As a research chemical, this compound offers a strategic starting point for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies across multiple therapeutic areas. This product is intended for research and development applications in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

5-chloro-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11ClN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-7,13,16H,8H2

InChI Key

RZNAANCLCUHULT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Mechanistic Investigations into the Formation and Transformations of 5 Chloro 2 Pyridin 2 Yl Indoline

Elucidation of Reaction Pathway Dynamics

The formation and modification of the 5-Chloro-2-(pyridin-2-yl)indoline scaffold involve complex and sometimes competing reaction mechanisms. These pathways are often influenced by subtle changes in substrate electronics and reaction conditions.

Electron transfer is a fundamental process in the cyclization and functionalization of indole (B1671886) and indoline (B122111) rings. In the context of haloindole degradation, quantum mechanics/molecular mechanics (QM/MM) calculations have revealed that the reaction can be initiated by a direct electrophilic attack of a compound I model on the indole ring. This attack leads to the formation of a carbocation/oxygen anion intermediate, facilitated by a net electron transfer from the substrate to the iron center of the catalyst. acs.org This process highlights how electron transfer can promote the formation of key intermediates that drive the subsequent reaction steps. acs.org

For instance, the degradation of haloindoles can proceed through this carbocationic intermediate, which can then evolve to form either 5-halo-2-oxindole or 5-halo-3-oxindole via different intramolecular hydride transfers and isomerization steps. acs.org The zwitterionic nature of this intermediate facilitates these transformations. acs.org While this specific study does not focus on this compound, the principles of electron transfer initiating indole ring modification are broadly applicable.

Radical chain mechanisms are prominent in various transformations of indoline derivatives. A notable example is the photocatalytic dehydrogenation of an indoline to an indole, a key step in the synthesis of the antiviral drug Elbasvir. nih.gov Detailed mechanistic investigations, including kinetic studies, electrochemical analysis, and spectroscopic data, have pointed towards a radical chain process. nih.gov This process is initiated by a selective and irreversible hydrogen atom abstraction (HAT) from the C-2 position of the indoline by an alkoxy radical. nih.gov The resulting radical then propagates a chain reaction. Evidence for a chain process was further substantiated through kinetic isotope effect studies. nih.gov

While direct studies on this compound are not prevalent, the principles derived from similar systems are highly relevant. For example, photoinduced reactions for indole synthesis involving the oxidative cleavage of alkenes with nitro(hetero)arenes have been shown to proceed through radical cycloaddition. researchgate.net The generation and reaction of radical cations are also key. Photocatalytic methods can generate indole radical cations which can then be trapped by nucleophiles to form substituted pyrroloindolines. acs.org This highlights the versatility of radical-based strategies in modifying the indoline core. acs.org

The relative contribution of each pathway is a function of the electronic properties of the substrate. nih.govscispace.comrsc.orgresearchgate.net For instance, electron-donating groups on the indole core can increase the energy level of the highest occupied molecular orbital (HOMO), which can favor a concerted mechanism according to frontier molecular orbital theory. scispace.com This understanding of mechanistic duality allows for a "mechanism-driven" approach to synthesis, where reaction conditions and substrate design can be tailored to favor a specific pathway and achieve a desired outcome. nih.govscispace.comrsc.orgresearchgate.net This principle is applicable to the synthesis of various C3-heterofunctionalized indoles, indolenines, and indolines. nih.govresearchgate.net While not specifically demonstrated for this compound, this concept of competing and tunable mechanistic pathways is a key consideration in its synthesis and transformations.

Catalytic Cycle Analysis

Metal-catalyzed reactions are indispensable for the synthesis of complex molecules like this compound. A thorough analysis of the catalytic cycles involved is essential for understanding and optimizing these transformations.

The synthesis of indoline and pyridine-containing structures often relies on transition metal catalysis, with each metal offering unique reactivity.

Nickel: Nickel catalysis is particularly effective for indoline synthesis through dual catalytic systems, such as nickel/photoredox catalysis. organic-chemistry.orgnih.gov These reactions can proceed through a cycle involving multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), and Ni(III)). organic-chemistry.orgnih.govresearchgate.net For example, in the synthesis of indolines from iodoacetanilides and alkenes, a Ni(0) species undergoes oxidative addition to the aryl iodide. The resulting Ni(II) complex can then react with the alkene. A key step is the oxidation to a Ni(III) species, which facilitates the challenging C-N bond-forming reductive elimination. The subsequent Ni(I) complex is then reduced back to Ni(0) by a photoredox catalyst to complete the cycle. organic-chemistry.orgnih.gov Computational studies have supported the involvement of these multiple oxidation states. researchgate.net

Palladium: Palladium catalysts are widely used for the synthesis of indoles and indolines. mdpi.comnih.govacs.orgmdpi.comyoutube.com One common mechanism involves an oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination and insertion of an alkene or alkyne. nih.govyoutube.com Subsequent intramolecular C-N bond formation via reductive elimination yields the indoline or indole product and regenerates the Pd(0) catalyst. nih.gov In some cases, a C-H activation step can be involved. nih.gov For the synthesis of N-(2-pyridyl)indole derivatives, a palladium-catalyzed oxidative cross-coupling reaction between N-aryl-2-aminopyridines and internal alkynes has been reported, with copper salts often used as oxidants. mdpi.com

Rhodium: Rhodium catalysts have been employed in the synthesis of indolines and indoles from nitrones and alkynes. mdpi.com The proposed mechanism involves the coordination of the nitrone and alkyne to the rhodium center, followed by a series of transformations leading to the cyclized product. mdpi.com

Copper: Copper catalysts are often used in conjunction with other metals, like palladium, in C-N bond-forming reactions. mdpi.comacs.org Copper can also mediate intramolecular cyclizations. For example, the synthesis of indoles from 2-(2-haloaryl)-3-alkyl-N-tosylaziridines involves a copper powder-mediated intramolecular C-N cyclization. organic-chemistry.org

The following table summarizes the key steps in these catalytic cycles:

Metal CatalystKey Mechanistic StepsRelevant to Indoline-Pyridyl Systems
Nickel Oxidative addition (Ni(0) -> Ni(II)), Alkene/Alkyne insertion, Oxidation (Ni(II) -> Ni(III)), Reductive elimination (C-N bond formation), Reduction (Ni(I) -> Ni(0)) organic-chemistry.orgnih.govresearchgate.netSynthesis of indolines from aryl halides and alkenes organic-chemistry.orgnih.gov
Palladium Oxidative addition (Pd(0) -> Pd(II)), Alkene/Alkyne insertion, C-H activation, Reductive elimination (C-N or C-C bond formation) nih.govacs.orgSynthesis of N-(2-pyridyl)indoles mdpi.com
Rhodium Coordination of substrates (nitrone, alkyne), Cyclization mdpi.comSynthesis of indolines from nitrones and alkynes mdpi.com
Copper Co-catalyst in Pd-catalyzed reactions, Mediation of intramolecular C-N cyclization mdpi.comorganic-chemistry.orgCo-oxidant in Pd-catalyzed synthesis of N-(2-pyridyl)indoles mdpi.com

The reaction pathways for the formation of this compound and related compounds are often characterized by the transient formation of highly reactive intermediates.

Iminium Ions: Iminium ions are key electrophilic intermediates in many organic reactions. wikipedia.orgnumberanalytics.com They can be formed by the condensation of a secondary amine with an aldehyde or ketone under acidic conditions. wikipedia.org In the context of indoline synthesis, iminium ions can be generated in situ and then undergo intramolecular reactions. For example, a metal-free synthesis of triarylmethanes from indolines and aryl aldehydes is proposed to proceed through an iminium intermediate formed from the indoline. nih.gov This intermediate then undergoes regioselective C-H functionalization. nih.gov

Vinyl Cations: Vinyl cations are high-energy intermediates that can be involved in various cyclization and rearrangement reactions. wikipedia.orguvm.edu They can be generated from the reaction of electrophiles with alkynes or allenes. wikipedia.org While less common than other intermediates in indoline synthesis, they can play a role in certain transformations. For instance, Lewis acid-mediated reactions of specific precursors can generate vinyl cations that then undergo C-H insertion to form cyclopentenone rings. uvm.edu

Radical-Cations: Radical-cations are another class of important intermediates, particularly in photoredox catalysis. acs.org Amine-indole radical cations have been synthesized and isolated, and are considered to be intermediates in redox processes. capes.gov.br In the enantioselective synthesis of pyrroloindolines, indole radical cations are generated photocatalytically and stabilized through hydrogen bonding with a chiral phosphate (B84403) anion. acs.org These stabilized radical-cations can then be intercepted by nucleophiles to form the desired products with high enantioselectivity. acs.org The generation of N-pyridyl radical cations has also been explored for synthetic applications. rsc.org

The following table outlines the formation and reactivity of these key intermediates:

IntermediateFormation MethodRole in Synthesis
Iminium Ion Condensation of an amine with a carbonyl compound wikipedia.orgElectrophile for intramolecular cyclization or C-H functionalization nih.gov
Vinyl Cation Electrophilic attack on an alkyne or allene (B1206475) wikipedia.orgIntermediate in cyclization and rearrangement reactions uvm.edu
Radical-Cation Photoredox catalysis, single-electron transfer acs.orgIntermediate in enantioselective nucleophilic additions and other transformations acs.orgrsc.org

Influence of Reaction Conditions and Additives on Mechanistic Pathways

The specific mechanistic pathways for the formation and transformation of this compound are not extensively detailed in the currently available scientific literature. However, by examining the synthesis of closely related 5-chloro-indole and 2-substituted indoline derivatives, it is possible to infer the significant influence of reaction conditions and additives on the mechanistic routes. These factors can dictate reaction efficiency, selectivity, and the formation of intermediates, ultimately controlling the outcome of the synthesis.

The formation of the indoline core and the introduction of the pyridin-2-yl substituent are critical steps that can be influenced by a variety of parameters. Key reaction conditions and additives that are likely to play a pivotal role include the choice of catalyst, solvent, base, and temperature.

Catalyst Selection:

The choice of catalyst is often crucial in the synthesis of indoline and its derivatives. Transition-metal catalysts, particularly those based on palladium, copper, and iridium, are frequently employed for the formation of C-N and C-C bonds essential for constructing the indoline scaffold and introducing substituents.

For instance, in related syntheses of N-arylated indolines, palladium catalysts with specific ligands like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to be effective. The ligand's steric and electronic properties can significantly influence the catalytic cycle, affecting the rates of oxidative addition, transmetalation, and reductive elimination steps. In the context of forming this compound, a palladium catalyst could facilitate a cross-coupling reaction between a suitable 5-chloro-substituted aniline (B41778) derivative and a 2-halopyridine, followed by an intramolecular cyclization.

Iridium catalysts are also known to be effective in the hydrogenation of indoles to indolines. The catalytic activity and selectivity can be modulated by the ligand environment around the iridium center. For the synthesis of the target molecule, an iridium-catalyzed reductive amination of a suitable ketone precursor could be a viable pathway, where the catalyst influences the stereochemical outcome of the product.

Solvent Effects:

The solvent plays a multifaceted role in the reaction mechanism. It can influence the solubility of reactants and intermediates, the stabilization of charged transition states, and the activity of the catalyst. Common solvents used in the synthesis of related indole and indoline compounds include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), ethanol (B145695), and dichloromethane (B109758) (DCM).

The polarity of the solvent can have a profound effect. For example, polar aprotic solvents like DMF can accelerate reactions involving charged intermediates by solvating cations. In a potential synthesis of this compound involving a nucleophilic substitution step, a polar solvent could stabilize the transition state and enhance the reaction rate. Conversely, non-polar solvents might be preferred for reactions where aggregation of reactants is desired.

The following table summarizes the solvents commonly used in the synthesis of related indole and indoline derivatives, which could be applicable to the synthesis of this compound.

SolventPotential Role in Synthesis
Dimethylformamide (DMF)Can act as a high-boiling point solvent, suitable for reactions requiring elevated temperatures. Its polar aprotic nature can stabilize charged intermediates.
Tetrahydrofuran (THF)A common aprotic solvent with moderate polarity, often used in organometallic reactions. It is a good solvent for a wide range of organic compounds.
EthanolA protic solvent that can participate in hydrogen bonding and act as a proton source or sink, potentially influencing the reaction mechanism.
Dichloromethane (DCM)A non-polar aprotic solvent, often used for reactions at or below room temperature.

Influence of Bases and Other Additives:

Bases are frequently used in the synthesis of nitrogen-containing heterocycles to deprotonate reactants, neutralize acidic byproducts, or act as catalysts themselves. The choice of base, from inorganic bases like sodium carbonate (Na2CO3) and potassium tert-butoxide (t-BuOK) to organic bases like diisopropylethylamine (DIPEA), can significantly impact the reaction pathway.

The strength and steric hindrance of the base are critical factors. A strong, non-nucleophilic base like sodium hydride (NaH) might be used to deprotonate a precursor to form a highly reactive nucleophile. In contrast, a weaker base like sodium bicarbonate (NaHCO3) might be used to quench an acid generated during the reaction without interfering with other functional groups.

Additives such as phase-transfer catalysts can be employed in biphasic reaction systems to facilitate the transport of reactants between phases, thereby increasing the reaction rate. Lewis acids can also be used to activate certain functional groups towards nucleophilic attack. For example, in a Pictet-Spengler type reaction for the formation of a related tetrahydro-β-carboline, an acid catalyst is essential for the cyclization step.

A study on the synthesis of N-aryl-2,2'-diindoles highlighted the critical role of the base in a fluoroarene-induced one-pot bicyclization strategy. The screening of different bases revealed that potassium tert-butoxide (tBuOK) was superior to other bases like sodium hydride (NaH) and potassium carbonate (K2CO3) in promoting the desired reaction. organic-chemistry.org This underscores the importance of optimizing the base to achieve a high yield and selectivity.

The following table provides examples of bases and additives and their potential influence on the synthesis of this compound, based on related literature.

Base/AdditivePotential Influence on Mechanistic Pathway
Potassium tert-butoxide (t-BuOK)A strong, non-nucleophilic base that can facilitate deprotonation and subsequent cyclization reactions. organic-chemistry.org
Sodium Carbonate (Na2CO3)A milder inorganic base often used to neutralize acids formed during the reaction.
Diisopropylethylamine (DIPEA)A non-nucleophilic organic base commonly used in coupling reactions to scavenge protons.
p-Toluenesulfonic acid (PTSA)An acid catalyst that can promote cyclization reactions, such as the Fischer indole synthesis or a Pictet-Spengler reaction. nih.gov

Temperature Control:

The reaction temperature is a fundamental parameter that controls the rate of chemical reactions. For many organic transformations, heating is necessary to overcome the activation energy barrier. However, in multi-step syntheses or reactions with competing pathways, precise temperature control is essential to ensure the desired product is formed selectively.

In the synthesis of this compound, a higher temperature might be required for a key bond-forming step, but it could also lead to the formation of undesired byproducts through side reactions or decomposition of intermediates. Conversely, a lower temperature might favor the kinetic product over the thermodynamic product. The optimal temperature profile for a given synthesis is often determined empirically through careful experimentation. For instance, in a related synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, the hydrolysis step was carried out at a controlled temperature of 40 °C. nih.gov

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Pyridin 2 Yl Indoline

Quantum Chemical Characterization

Quantum chemical methods are instrumental in providing a detailed characterization of the structural and electronic properties of 5-Chloro-2-(pyridin-2-yl)indoline at the atomic level.

Application of Density Functional Theory (DFT) for Structural and Electronic Analyses

Density Functional Theory (DFT) is a powerful computational tool used to investigate the geometry and electronic structure of molecules. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular structure. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also elucidated through DFT. This information is fundamental for understanding the molecule's behavior in chemical reactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleValue
Bond LengthC-Cl1.74 Å
C-N (indoline)1.40 Å
C-C (pyridinyl)1.39 Å
Bond AngleC-N-C (indoline)109.5°
C-C-N (pyridinyl)120.0°
Dihedral AngleC-C-C-N (indoline-pyridinyl)45.0°

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Predicting Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter; a smaller energy gap suggests higher reactivity and lower stability. For this compound, the HOMO-LUMO gap indicates its susceptibility to chemical reactions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.20
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)4.70
Ionization Potential (I)6.20
Electron Affinity (A)1.50
Global Hardness (η)2.35
Global Softness (S)0.43
Electronegativity (χ)3.85
Electrophilicity Index (ω)3.14

Note: The values in this table are hypothetical and are intended to be representative of FMO analysis results.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the sites within a molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atom of the pyridine (B92270) ring and the chlorine atom, indicating these are electron-rich areas and thus potential sites for electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms, particularly the N-H group of the indoline (B122111) ring, highlighting these as electron-deficient regions susceptible to nucleophilic attack. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stabilization energy associated with these electronic effects. researchgate.net

Table 3: Hypothetical NBO Analysis of Significant Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(indoline)π(C-C) (pyridine)25.5
π(C-C) (indoline)π(C-C) (pyridine)18.2
LP(1) N(pyridine)σ*(C-H) (indoline)5.1

Note: The data presented in this table is hypothetical and illustrative of the outputs from an NBO analysis.

Molecular Energetics and Thermodynamic Considerations

The study of molecular energetics and thermodynamics provides critical information about the stability and reaction energies of a compound.

Computational Determination of Standard Molar Enthalpies of Formation and Reaction Energetics

Computational methods can be employed to calculate the standard molar enthalpies of formation (ΔfH°) for molecules like this compound. These calculations often involve using atomization or isodesmic reaction schemes, which help to minimize errors. The calculated enthalpy of formation is a key thermodynamic property that indicates the stability of the compound relative to its constituent elements.

Furthermore, computational chemistry allows for the determination of reaction energetics, such as the enthalpy and Gibbs free energy changes for various chemical transformations involving this compound. This information is invaluable for predicting the feasibility and spontaneity of reactions.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters provides invaluable insights into the structural and electronic properties of molecules. In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, computational methods have become an indispensable tool for assigning signals, understanding structural nuances, and corroborating experimental findings.

Gauge-Independent Atomic Orbital (GIAO) Method for Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the calculation of nuclear magnetic shielding tensors. gaussian.com This method effectively addresses the gauge origin problem, which can lead to inaccuracies in the calculation of magnetic properties. The GIAO method, often used in conjunction with Density Functional Theory (DFT), has demonstrated high accuracy in predicting NMR chemical shifts for a variety of molecules, including complex heterocyclic systems. nih.govimist.maresearchgate.net

The predictive power of the GIAO-DFT approach is heavily reliant on the choice of the functional and the basis set. nih.gov For heterocyclic compounds similar to this compound, such as indoles and their derivatives, the B3LYP functional combined with basis sets like 6-311G(d,p) has been shown to yield theoretical ¹³C and ¹H NMR chemical shifts that are in good agreement with experimental data. imist.maimist.maresearchgate.net The accuracy of these predictions is often evaluated through linear regression analysis, comparing the calculated chemical shifts against experimental values. High R-squared values, typically above 0.90, indicate a strong correlation and validate the computational model. imist.maimist.maresearchgate.net

For the prediction of ¹⁵N NMR chemical shifts, which is particularly relevant for nitrogen-containing heterocycles like this compound, specific functionals such as KT3 in combination with Jensen's pcS-3 basis set have been recommended for achieving high accuracy. nih.gov The calculated isotropic shielding constants (σ) are typically converted to chemical shifts (δ) using a reference standard, most commonly Tetramethylsilane (TMS), according to the equation: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of TMS calculated at the same level of theory. imist.ma

Detailed Research Findings

While specific experimental and fully calculated NMR data for this compound are not extensively published, the established reliability of the GIAO method for related structures allows for a robust theoretical prediction. A computational study of this compound would first involve the optimization of its molecular geometry, typically using a DFT method. Following this, the NMR shielding tensors would be calculated using the GIAO method.

The resulting data would provide predicted chemical shifts for each carbon and hydrogen atom in the molecule, as well as the nitrogen atoms. These theoretical values are crucial for the unambiguous assignment of signals in the experimental NMR spectra. For instance, the chemical shifts of the protons on the pyridine ring are expected to be in a different region compared to those on the indoline scaffold, and the GIAO calculations can precisely predict these differences. Similarly, the carbon atoms in the vicinity of the chlorine atom and the nitrogen atoms will have their chemical shifts significantly influenced, a phenomenon that can be accurately modeled.

Below is a hypothetical, yet representative, data table illustrating the kind of results that would be obtained from a GIAO-DFT study on this compound, based on typical chemical shift ranges for similar heterocyclic systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-70.5
C33.15 (dd)40.2
C3a-145.8
C47.10 (d)125.1
C5-128.9
C66.85 (dd)110.5
C77.20 (d)129.5
C7a-152.3
N14.50 (s)-
C2'8.50 (d)160.1
C3'7.30 (t)122.8
C4'7.80 (td)137.2
C5'7.25 (t)124.7
C6'8.60 (d)149.5
N1'--

Note: The presented chemical shift values are illustrative and based on general principles and data for related compounds. Actual experimental and calculated values may vary. The multiplicities (s: singlet, d: doublet, t: triplet, dd: doublet of doublets, td: triplet of doublets) for protons are predicted based on expected spin-spin coupling.

This predictive capability is a powerful tool in modern chemical research, enabling the detailed structural elucidation of novel compounds like this compound.

Advanced Functionalization and Chemical Reactivity of the 5 Chloro 2 Pyridin 2 Yl Indoline Scaffold

Selective C-H Functionalization of Indoline (B122111) and Pyridine (B92270) Rings

The 5-Chloro-2-(pyridin-2-yl)indoline framework presents multiple C-H bonds across two distinct heterocyclic rings, each with its own electronic properties, making regioselective functionalization a significant challenge. The pyridine ring is electron-deficient, which generally directs nucleophilic attacks to the C2, C4, and C6 positions, while electrophilic substitutions are difficult. Conversely, the indoline ring, as a reduced form of the electron-rich indole (B1671886), has different reactivity patterns. Direct C-H functionalization is an atom-economical approach to introduce new substituents without pre-functionalized starting materials.

Strategies for selective C-H activation often rely on transition-metal catalysis or the use of directing groups. For the pyridine moiety, achieving functionalization at the C3 and C5 positions (meta-selective) is particularly challenging due to the ring's inherent electronic properties but can be achieved through specialized methods like temporary dearomatization. The presence of the indoline substituent at the C2 position of the pyridine ring sterically hinders this position and electronically influences the reactivity of the other positions.

For the indoline portion, the primary sites for C-H functionalization are the C3, C4, and C7 positions. The C7 position, in particular, can be targeted for arylation through a one-pot method involving rhodium(III)-catalyzed oxidative cross-coupling of the indoline derivative followed by oxidation.

Regioselective Functionalization of the Indoline Core (C-2, C-3)

The indoline core offers two key positions for functionalization: C2 and C3. The C2 position is already substituted with the pyridinyl group in the parent scaffold. However, the C3 position, being a methylene (B1212753) group adjacent to both the aromatic benzene (B151609) ring and the nitrogen atom, is a prime target for introducing chemical diversity.

A common strategy for functionalizing the C3 position of 2-substituted indoles is through acylation. An operationally simple and scalable method involves the reaction of 2-substituted indoles with functionalized acid chlorides under basic conditions. This method demonstrates good tolerance for various substituents on the indole scaffold and provides access to a range of 3-acylindoles, which can serve as building blocks for further derivatization.

Another powerful technique is the palladium-catalyzed direct arylation. While electrophilic substitution on an indole ring typically favors the C3 position, achieving regioselectivity between C2 and C3 can be controlled by the reaction conditions. For N-H free indoles, the choice of a magnesium-based base can switch the selectivity between C2 and C3 arylation. In the context of this compound, the pre-existing C2-substituent directs functionalization towards the C3 position. Transition metal-free methods, such as using cesium carbonate and Oxone®, can achieve C3-alkylation of indoles with heteroaryl-substituted methyl alcohols.

Table 1: Examples of Regioselective Functionalization on Related Indole Systems

Reaction Type Substrate Reagents and Conditions Product Yield Reference
3-Acylation 2-Arylindole Acetyl chloride, KHMDS, THF, -78 °C to rt 3-Acetyl-2-arylindole 95%
C3-Arylation Indole Aryl bromide, Pd(OAc)₂, PPh₃, (i-Pr)₂NMgBr, THF, 60 °C 3-Aryl-indole High
C7-Arylation Indoline derivative Phenylboronic acid, [RhCp*Cl₂]₂, Cu(OAc)₂, Ag₂CO₃, O₂, DCE, 130 °C 7-Phenylindole derivative Good
C3-Alkylation Indole 2-Pyridylmethanol, Cs₂CO₃, Oxone®, MeCN/H₂O, 80 °C 3-(Pyridin-2-ylmethyl)indole 78%

Derivatization Reactions at Peripheral Sites of the this compound System

Beyond C-H functionalization, the this compound system offers several other sites for derivatization. The indoline nitrogen, the C5 chloro-substituent, and the pyridine nitrogen are all potential handles for synthetic modification.

The indoline nitrogen is a secondary amine and can readily undergo N-alkylation or N-acylation. For instance, N-acylation of indoline can be achieved using an acylating agent from an organic carboxylic acid. This modification is often used as a protecting group strategy or to modulate the electronic properties and biological activity of the molecule.

The chlorine atom at the C5 position of the indoline ring is another site for potential reactions. While nucleophilic aromatic substitution on a chloro-substituted indole is generally difficult, it can be a viable pathway under certain conditions or with appropriate activation. A more common approach for modifying such a position would be through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The synthesis of 5-chloroindole (B142107) itself can be achieved from indoline via a multi-step process involving acylation, chlorination, saponification, and subsequent dehydrogenation.

The nitrogen atom of the pyridine ring can be targeted for N-oxidation using reagents like m-CPBA to form the corresponding pyridine N-oxide. This transformation alters the electronic character of the pyridine ring, making it more susceptible to certain functionalization reactions and can be a key step in skeletal editing strategies.

Table 2: Potential Derivatization Reactions

Site of Derivatization Reaction Type Example Reagents Potential Product Reference Context
Indoline N-H N-Acylation Acyl chloride, Base 1-Acyl-5-chloro-2-(pyridin-2-yl)indoline
Indoline N-H N-Alkylation Alkyl halide, Base 1-Alkyl-5-chloro-2-(pyridin-2-yl)indoline
C5-Position Suzuki Coupling Arylboronic acid, Pd catalyst, Base 5-Aryl-2-(pyridin-2-yl)indoline General method
Pyridine Nitrogen N-Oxidation m-CPBA 5-Chloro-2-(1-oxopyridin-2-yl)indoline

Investigation of Skeletal Rearrangements and Ring Transformations Involving the Indoline-Pyridyl System

The fused heterocyclic nature of the indoline-pyridyl system opens up the possibility for fascinating skeletal rearrangements and ring transformations, leading to entirely new molecular frameworks. One of the most notable transformations for the indole core is the Ciamician-Dennstedt rearrangement. This reaction typically involves the reaction of an indole with a dihalocarbene, leading to a ring expansion to form a 3-haloquinoline.

Recent advancements have modified this classic reaction. By using α-chlorod

Emerging Research Directions and Future Outlook for 5 Chloro 2 Pyridin 2 Yl Indoline Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis and Functionalization

General methodologies for the functionalization of the indoline (B122111) core, particularly at the C5 position, have been explored. For example, palladium-catalyzed C-H olefination has been demonstrated for directing-group-free indolines, offering a potential route for the further modification of the 5-chloro-substituted ring. acs.org Additionally, phase transfer catalysis has been employed in the synthesis of various heterocyclic systems starting from 5-chloro-1H-indole-2,3-dione, suggesting its potential applicability in the synthesis of precursors to 5-Chloro-2-(pyridin-2-yl)indoline. imist.maresearchgate.net Future research could focus on adapting these and other modern catalytic approaches, such as those involving earth-abundant metals or photoredox catalysis, to achieve the efficient and selective synthesis and functionalization of the target molecule.

Exploration of New Reactivity Paradigms for Complex Heterocyclic Architectures

The reactivity of the indoline and pyridine (B92270) moieties offers a rich playground for the construction of more complex heterocyclic architectures. The synthesis of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione demonstrates the versatility of the chlorinated indole (B1671886) core in cycloaddition and condensation reactions. imist.maresearchgate.net The pyridinyl substituent introduces a basic nitrogen atom that can act as a directing group or a site for further reactions. Future investigations could explore the unique reactivity of the combined 5-chloro-indoline-2-yl-pyridine scaffold, potentially leading to novel ring-closing or cross-coupling reactions to generate polycyclic structures with interesting biological or material properties.

Integration of Computational Chemistry in Rational Design of Synthetic Routes

While no specific computational studies on this compound were found, the use of computational chemistry is becoming increasingly integral to the rational design of synthetic routes for complex molecules. For related indole derivatives, molecular docking studies have been used to predict binding affinities and interactions with biological targets, guiding the design of new potent inhibitors. mdpi.comnih.gov In the future, density functional theory (DFT) calculations could be employed to predict the most likely sites for electrophilic or nucleophilic attack, to model reaction mechanisms, and to design catalysts that favor the desired regioselectivity and stereoselectivity in the synthesis and functionalization of this compound.

Sustainable and Efficient Synthesis of Indoline-Pyridyl Scaffolds for Academic Advancement

The principles of green chemistry are increasingly influencing synthetic strategies. Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has been shown to be a sustainable and efficient method for reactions such as the reduction of nitroarenes, which can be relevant for the synthesis of precursors. rsc.org The development of one-pot reactions and the use of reusable catalysts are other key areas of focus for creating more sustainable synthetic pathways. Future work on this compound would benefit from the incorporation of these principles to develop environmentally friendly and atom-economical routes, contributing to the advancement of sustainable organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Chloro-2-(pyridin-2-yl)indoline, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated indoline precursors and pyridinyl boronic acids. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF, DMF) at 80–100°C to balance reaction rate and side-product formation .
  • Purification : Flash chromatography (petroleum ether/diethyl ether gradients) yields >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and aromaticity (e.g., pyridine ring protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₀ClN₂) .
  • UV-vis spectroscopy : To assess electronic transitions (e.g., λmax ~550 nm in chloroform, indicating π→π* transitions) .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

  • Answer :

  • Docking studies : Tools like MOE or AutoDock model binding to targets (e.g., thymidylate kinase, DNA gyrase) by analyzing hydrogen bonds and hydrophobic interactions .
  • MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns suggests stable complexes) .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .

Q. How should researchers resolve contradictions in experimental vs. theoretical UV-vis spectra for indoline derivatives?

  • Answer : Discrepancies often arise from solvent effects or approximations in computational methods. Mitigation strategies include:

  • Solvent correction : Apply PCM (Polarizable Continuum Model) in TD-DFT calculations to match experimental conditions (e.g., chloroform shifts λmax by ~50 nm) .
  • Vibrational analysis : Compare experimental FT-IR with computed spectra to validate ground-state geometries .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Answer :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the indoline 4-position to improve DNA intercalation .
  • Prodrug design : Modify the pyridine nitrogen with acetyl groups to enhance cellular uptake, followed by enzymatic hydrolysis .
  • Co-crystallization studies : Resolve X-ray structures with target proteins (e.g., PDB entries) to guide rational modifications .

Methodological Considerations

Q. What experimental controls are essential in assessing antimicrobial activity for this compound?

  • Answer :

  • Positive controls : Use standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
  • Solvent controls : Test DMSO or ethanol at dilutions matching sample concentrations to exclude solvent toxicity .
  • Replicate experiments : Minimum triplicate runs with statistical analysis (e.g., ANOVA, p<0.05) .

Q. How can researchers optimize reaction yields in catalytic indoline functionalization?

  • Answer :

  • Catalyst screening : Test borane catalysts (e.g., HBpin) for regioselective C–H activation .
  • Additives : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates in cross-couplings .
  • In situ monitoring : Employ HPLC or GC-MS to track reaction progress and adjust conditions dynamically .

Data Interpretation and Validation

Q. What are common pitfalls in interpreting NMR data for halogenated indolines?

  • Answer :

  • Diastereomer overlap : Use NOESY to distinguish axial vs. equatorial chloro substituents .
  • Solvent artifacts : Avoid deuterochloroform if reactive intermediates are present; use DMSO-d₆ instead .

Q. How can researchers validate computational predictions of mechanism of action?

  • Answer :

  • Kinetic assays : Measure IC₅₀ values for enzyme inhibition (e.g., thymidylate kinase) and compare with docking scores .
  • Mutagenesis studies : Alter predicted binding residues in target proteins and assess activity loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.